牛血清白蛋白 (BSA)

描述

Synthesis Analysis

BSA can catalyze the synthesis of complex organic compounds, demonstrating its versatility and potential as a biocatalyst. For instance, BSA catalyzed the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through a one-pot, three-component reaction, showcasing its catalytic promiscuity and environmental benignity (Dalal et al., 2016).

Molecular Structure Analysis

The molecular structure of BSA has been extensively studied, revealing its complex and dynamic nature. BSA's secondary and tertiary structures are crucial for its function and interaction with various molecules. Spectroscopic studies, including fluorescence and circular dichroism spectroscopy, have provided insights into BSA's interaction with ionic surfactants and its structural adaptability (Gelamo & Tabak, 2000).

Chemical Reactions and Properties

BSA's chemical properties, including its ability to bind and interact with various ligands, have significant implications for its biological functions and applications. For example, its interaction with surfactants and small molecules can induce structural changes, affecting its bioactivity and binding capabilities (Kadi et al., 2006).

Physical Properties Analysis

BSA's physical properties, such as its solubility, dispersibility, and stability in various conditions, are essential for its role in biological systems and industrial applications. The synthesis of BSA-capped nanoparticles has highlighted its potential in biomedicine and environmental applications, demonstrating its ability to stabilize nanoparticles and enhance their biocompatibility (Murawala et al., 2009).

Chemical Properties Analysis

BSA's chemical interactions, including its catalytic activities and binding with metals or organic molecules, underscore its importance in biochemical processes and technological applications. BSA's ability to catalyze the synthesis of complex molecules, as well as its interactions with metal ions and surfactants, showcases its multifunctional role in chemistry and biology (Saima et al., 2015).

科学研究应用

药物递送和光动力疗法:BSA 纳米颗粒用于药物递送系统,特别是用于抗癌光动力疗法。纳米颗粒提高了药物释放效率和光细胞毒性,增强了治疗效果(Mazzilli 等人,2020)。

对生物医学实验的影响:在某些试剂的溶液中,BSA 是维持有效成分稳定性和浓度的必要条件。然而,不应忽视其对实验结果的潜在影响,尤其是在涉及小胶质细胞或中枢神经系统研究中(Zhao 等人,2009)。

金纳米颗粒的包覆:BSA 用于生物医学领域的金纳米颗粒 (GNP) 包覆,帮助检测组织中的抗肿瘤药物、与癌症相关的基因检测以及疾病的蛋白质生物标志物识别(Espinosa 等人,2014)。

检测和生物传感:BSA 是牛健康状况及其牛奶和肉类质量的重要指标。开发选择性检测 BSA 的方法在医学、制药、临床和食品工业中至关重要(Jahanban-Esfahlan 等人,2019)。

研究目的的纯化和聚合:BSA 用于血型血清学和研究,其纯化过程至关重要。已经开发出一种同时纯化和聚合 BSA 的简单方法(Yari & Mousavi Hosseini, 2007)。

免疫学研究:BSA 的抗原特性已被广泛研究。其结构修饰影响其抗原性,影响变态反应和免疫学研究(Restani 等人,1998)。

药物剂型中的蛋白质测定:BSA 广泛用于蛋白质制剂和新颖的递送系统中,作为治疗性蛋白质的模型。对其进行定量分析的可靠测定方法在药物研究中至关重要(Hamidi & Zarei, 2009)。

变态反应研究:接触 BSA 会引起变态反应,例如职业性哮喘和因吸入 BSA 粉末引起的鼻炎。了解其变应原特性在变态反应研究中至关重要(Choi 等人,2009)。

作用机制

Target of Action

Perfluoropropane’s primary target is the ultrasound imaging system . It is used in the form of phospholipids-encapsulated microspheres, known as Definity .

Mode of Action

Instead, it works by increasing the backscatter of ultrasound , resulting in enhanced ultrasound signals . This enhancement allows for clearer and more detailed imaging.

Biochemical Pathways

Its primary function is to enhance the quality of ultrasound images .

Pharmacokinetics

After intravenous infusion, perfluoropropane exhibits certain pharmacokinetic properties. The mean area under the curve (AUC) last of the pharmacokinetic analysis set was 0.000653 (uL/mL)*min, and the average AUC ∞ was 0.001051 (uL/mL)*min . The blood drug concentration of female subjects was found to be lower than that of males .

Result of Action

未来方向

BSA-based nano-fibers have achieved exclusive developments in the medical sector, such as tissue engineering for the remodeling of damaged tissue or organ repair by creating artificial ones . Furthermore, BSA-based hydrogels are being explored for their potential applications in antitumor drug delivery and tissue regeneration engineering .

属性

IUPAC Name |

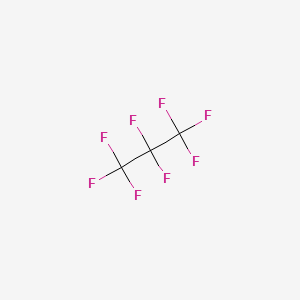

1,1,1,2,2,3,3,3-octafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGYZVSCZSLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69878-14-4 | |

| Record name | Propane, 1,1,1,2,2,3,3,3-octafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052503 | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluoropropane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Liquid | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

-36.7 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.7 mg/L at 15 °C, Miscible with water, Miscible with alcohol, ether. Soluble in benzene, chloroform, 1.46e-01 g/L | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.352 at 20 °C (liquid) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.63X10+3 mm Hg at 25 °C | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perflutren is comprised of gas-filled microspheres that are injected or infused into the body. When exposed to ultrasound waves, the microspheres resonate and "echo" strong signals back to the ultrasound machine. The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image. During echocardiography, activated Perflutren enhances images of the inner edges or borders of the heart, producing an improved image that may enable physicians to better diagnose patients., Perflutren lipid microspheres exhibit lower acoustic impedance than blood and enhance the intrinsic backscatter of blood. These physical acoustic properties of activated perflutren-containing microspheres provide contrast enhancement of the left ventricular chamber and aid delineation of the left ventricular endocardial border during echocardiography. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, nonflammable gas | |

CAS RN |

76-19-7 | |

| Record name | OCTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflutren [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perflutren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUTREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0N3WH0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-147.6 °C | |

| Record name | Perflutren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perflutren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BSA interact with drugs and affect their properties?

A1: BSA readily binds with various drugs, influencing their pharmacokinetic properties. For example, BSA binding can alter a drug's distribution within the body and affect its availability to target tissues []. The interaction between the antithyroid drug, (R)-fenoprofen, and human liver microsomes (HLMs) is influenced by BSA, increasing its binding affinity (Km) []. Conversely, BSA decreases the Km of (S)-fenoprofen towards HLMs, demonstrating its enantioselective interaction [].

Q2: Can BSA protect cells from oxidative damage?

A2: Yes, research suggests that BSA can protect cells from oxidative damage. In a study investigating the effects of N-acetylcysteine (NAC) on lung injury, BSA was used as an antigen in an immune complex deposition model. The findings indicated that NAC protects against lung endothelial cell damage caused by this oxidative injury [].

Q3: What is the molecular weight of BSA?

A3: The molecular weight of BSA is approximately 66.5 kDa.

Q4: What spectroscopic techniques are commonly used to characterize BSA?

A4: Various spectroscopic techniques are employed to characterize BSA, including:* UV-Vis Spectroscopy: This technique is used to study the interaction of BSA with molecules like perfluorooctanoic acid (PFOA) []. * Fluorescence Spectroscopy: This method helps analyze conformational changes in BSA upon binding with molecules like PFOA [] and greenly synthesized gold nanoparticles (AuNPs) []. It is also useful for studying the binding of antithyroid drugs to BSA [].* Circular Dichroism (CD) Spectroscopy: CD provides insights into the secondary structure of BSA and any alterations induced upon interaction with ligands like gemini surfactants []. * Synchrotron Radiation Scattering (SR-SAXS): This technique reveals structural information about BSA and its complexes with molecules like gemini surfactants [].

Q5: How stable is BSA under different storage conditions?

A5: While BSA is generally stable, its stability can be influenced by factors like temperature and storage duration. Research on whey powder production indicated that higher processing temperatures (180°C) led to greater denaturation of BSA compared to lower temperatures (160°C) []. During storage, gradual changes in physicochemical properties were observed, highlighting the importance of controlled storage conditions for BSA-containing products [].

Q6: Can BSA be used to catalyze chemical reactions?

A6: Yes, BSA can exhibit catalytic activity. One study demonstrated that BSA immobilized on a polymeric support effectively catalyzed the Knoevenagel condensation reaction between diethylmalonate and various aldehydes [].

Q7: How does immobilization affect the catalytic activity of BSA?

A7: Immobilizing BSA on a support can enhance its catalytic properties. In the Knoevenagel condensation reaction, immobilization allowed for easy recovery and reuse of BSA without significant loss of activity over multiple cycles [].

Q8: Have computational methods been used to study BSA interactions?

A8: While the provided abstracts do not directly mention computational studies on BSA, such methods are frequently employed in protein research. Molecular docking simulations, for instance, could be used to investigate the binding modes and affinities of various ligands to BSA.

Q9: How do structural modifications of flavonoids influence their ability to inhibit BSA glycation?

A9: Research has shown that the inhibitory activity of flavonoids against BSA glycation is closely linked to their structure. Hydroxylation patterns, methylation, and glycosylation significantly impact their binding affinity to BSA and, consequently, their inhibitory potency [].

Q10: What strategies can be employed to improve the stability of BSA in formulations?

A10: Various formulation strategies can enhance BSA stability. One study showed that encapsulating BSA within polylactide-grafted dextran microspheres improved its stability and controlled its release profile [].

Q11: Can BSA be utilized for targeted drug delivery?

A11: Yes, BSA has shown promise as a drug delivery vehicle. A study successfully conjugated BSA nanoparticles with folate, creating a system capable of targeting tumor cells specifically []. This targeted approach aims to enhance drug efficacy while minimizing off-target effects.

Q12: What analytical methods are used to quantify BSA?

A12: Several methods are available for BSA quantification, including: * Bradford Assay: This colorimetric assay relies on the binding of Coomassie Brilliant Blue dye to proteins, resulting in a shift in absorbance that correlates with protein concentration []. * Quantigold Assay: This method utilizes colloidal gold nanoparticles that bind to proteins, enabling their quantification by measuring absorbance [].* Enzyme-linked immunosorbent assay (ELISA): This technique uses antibodies to specifically detect and quantify BSA. One study utilized a noncompetitive ELISA to measure rat hepatic triglyceride lipase (H-TGL) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。